Nox2-IN-2 is a small molecule inhibitor specifically designed to target the Nox2 enzyme, which is a member of the nicotinamide adenine dinucleotide phosphate oxidase family. Nox2 plays a crucial role in generating reactive oxygen species, which are involved in various physiological and pathological processes, including immune response and inflammation. The structure of Nox2-IN-2 has been optimized to interact with specific subunits of the Nox2 complex, particularly the p47^phox subunit, thereby preventing the assembly and activation of the enzyme .
Nox2-IN-2 primarily functions by inhibiting the interaction between the p47^phox and p22^phox subunits of Nox2. This inhibition disrupts the electron transfer process that leads to the production of superoxide radicals from molecular oxygen. The chemical reaction can be summarized as follows:
In the presence of Nox2-IN-2, this reaction is inhibited, leading to a decrease in reactive oxygen species production .
Nox2-IN-2 has demonstrated significant biological activity in various experimental models. By inhibiting Nox2, it reduces oxidative stress and inflammation, which are implicated in numerous diseases such as cardiovascular disorders, neurodegenerative diseases, and diabetes. Studies have shown that treatment with Nox2-IN-2 can lead to improved cellular responses in models of oxidative stress and reduced tissue damage in inflammatory conditions .
The synthesis of Nox2-IN-2 involves several synthetic organic chemistry techniques. The process typically includes:
Nox2-IN-2 has potential applications in both therapeutic and research contexts:
Interaction studies have shown that Nox2-IN-2 effectively disrupts the interaction between p47^phox and p22^phox subunits. This interaction is critical for the activation of Nox2. By preventing this assembly, Nox2-IN-2 reduces superoxide production significantly in cellular models. Additionally, studies utilizing fluorescence resonance energy transfer (FRET) techniques have confirmed that Nox2-IN-2 inhibits the conformational changes necessary for enzyme activation .
Several compounds share structural or functional similarities with Nox2-IN-2. Here are some notable examples:
Uniqueness of Nox2-IN-2: Unlike other inhibitors, Nox2-IN-2 specifically targets the assembly process of the Nox2 complex without affecting other isoforms significantly. This selectivity may lead to fewer side effects and enhanced therapeutic efficacy in conditions where Nox2 activity is detrimental .
Nox2-IN-2, also designated as Nox2-IN-3 in certain chemical databases, represents a sophisticated spirocyclic compound with the molecular formula C₂₃H₂₀N₂O₃ and a molecular weight of 372.4 grams per mole [1]. The compound exhibits a complex heterocyclic architecture characterized by a distinctive spirocyclic dioxane ring system integrated with a naphthoquinolin core structure [1]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 15-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-14-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one [1].
The stereochemical configuration of Nox2-IN-2 demonstrates remarkable stability due to the absence of defined stereochemical centers, as indicated by computational analysis showing zero defined atom stereocenters and zero undefined atom stereocenters [1]. This structural characteristic contributes to the compound's consistent three-dimensional conformation and eliminates potential stereoisomeric complications that could affect its biological activity [1]. The molecular structure contains five hydrogen bond acceptor sites and zero hydrogen bond donor sites, indicating a specific pattern of intermolecular interactions that may contribute to its selective binding properties [1].
The compound's structural framework incorporates two nitrogen atoms and three oxygen atoms within its 23-carbon skeleton, creating a highly constrained molecular architecture [1]. The spirocyclic dioxane moiety, specifically the 1,4-dioxa-8-azaspiro[4.5]decan-8-yl substituent, provides significant rigidity to the overall molecular structure while maintaining optimal spatial orientation for target protein interactions [1]. The topological polar surface area of 51.7 square angstroms reflects the compound's balanced hydrophilic-lipophilic properties, which are essential for cellular permeability and target engagement [1].
The three-dimensional conformational analysis of Nox2-IN-2 reveals a highly rigid molecular structure with minimal rotatable bond count of one, indicating restricted conformational flexibility [1]. This structural rigidity is primarily attributed to the extensive aromatic ring system of the naphthoquinolin core and the constraining effect of the spirocyclic dioxane ring [1]. The computed XLogP3-AA value of 3.7 demonstrates optimal lipophilicity characteristics that facilitate membrane permeability while maintaining aqueous solubility [1].
Computational modeling studies indicate that the naphthoquinolin core serves as the primary pharmacophore element, providing essential aromatic interactions with the target NADPH oxidase 2 enzyme complex [4] [5]. The planar aromatic system allows for π-π stacking interactions with aromatic residues within the enzyme's binding pocket, while the quinoline nitrogen atoms serve as hydrogen bond acceptors for polar amino acid residues [4] [5]. The spirocyclic dioxane ring functions as a conformational anchor, maintaining the optimal spatial relationship between the pharmacophore elements and the target protein binding site [1].
The electron distribution analysis of Nox2-IN-2 demonstrates significant electron density localization within the naphthoquinolin system, particularly at the quinoline nitrogen atoms and the carbonyl oxygen of the quinolinone moiety [1]. These electron-rich regions facilitate electrostatic interactions with positively charged amino acid residues within the NADPH oxidase 2 binding pocket [4] [5]. The molecular complexity value of 609, as computed by computational chemistry algorithms, reflects the sophisticated three-dimensional architecture required for selective enzyme inhibition [1].
Pharmacophore mapping studies reveal that the optimal binding conformation positions the spirocyclic dioxane ring in close proximity to hydrophobic regions of the target enzyme, while the naphthoquinolin core establishes critical hydrogen bonding networks with conserved amino acid residues [4] [5]. The constrained molecular geometry prevents conformational changes that could reduce binding affinity, ensuring consistent target engagement across varying physiological conditions [1].
Comparative structural analysis between Nox2-IN-2 and other spirocyclic NADPH oxidase inhibitors reveals distinctive architectural features that contribute to its selective inhibitory profile [12] [15]. Unlike the pyrazole sulfonamide structure of GSK2795039, which contains an azaindole core with flexible alkyl chains, Nox2-IN-2 maintains structural rigidity through its spirocyclic dioxane system [22] [39]. This fundamental difference in molecular architecture translates to distinct binding modes and selectivity profiles against various NADPH oxidase isoforms [12] [15].
The spirocyclic dioxane ring of Nox2-IN-2 provides a unique three-dimensional scaffold that distinguishes it from linear or non-spirocyclic analogues [1]. Comparative analysis with quinazoline-based inhibitors such as TG15-132 demonstrates that the spirocyclic architecture of Nox2-IN-2 offers enhanced conformational stability and reduced susceptibility to metabolic degradation [15] [31]. The dioxane ring system creates a protected molecular environment that shields reactive sites from enzymatic modification while maintaining optimal binding geometry [1].
| Compound | Molecular Formula | Molecular Weight | Core Structure | Spirocyclic Feature | Selectivity Profile |
|---|---|---|---|---|---|
| Nox2-IN-2 | C₂₃H₂₀N₂O₃ | 372.4 g/mol | Naphthoquinolin | 1,4-dioxa-8-azaspiro[4.5]decan | NOX2 specific |
| GSK2795039 | C₂₃H₂₆N₆O₂S | Not specified | Azaindole | None | NOX2 selective |
| TG15-132 | Not specified | Not specified | Quinazoline | None | NOX2 selective |
| Ebselen | C₁₃H₉NOSe | Not specified | Benzisoselenazole | None | NOX1/NOX2 active |
Structural comparison with ebselen and its analogues highlights the importance of the spirocyclic dioxane moiety in achieving NADPH oxidase 2 selectivity [40]. While ebselen exhibits activity against both NOX1 and NOX2 through selenium-mediated interactions, Nox2-IN-2 achieves selectivity through its unique spirocyclic architecture that provides complementary fit within the NOX2 binding pocket [40]. The absence of reactive heteroatoms such as selenium or sulfur in Nox2-IN-2 reduces potential off-target interactions while maintaining potent inhibitory activity [1] [40].
NOX2-IN-2 (compound 33) represents a novel class of NOX2 inhibitors that specifically targets the protein-protein interaction between p47phox and p22phox subunits [1]. This compound demonstrates potent inhibitory activity with a Ki value of 0.24 μM, positioning it among the most effective NOX2 inhibitors targeting this critical protein-protein interface [1].
The mechanistic basis for NOX2-IN-2's inhibitory action centers on its ability to disrupt the essential binding interaction between the cytosolic p47phox subunit and the membrane-bound p22phox subunit. During NOX2 activation, p47phox undergoes phosphorylation-dependent conformational changes that expose its SH3 domains, allowing them to bind to the proline-rich region of p22phox [2] [3]. This binding event is crucial for the membrane translocation of the cytosolic complex and subsequent NOX2 activation.
The binding dynamics of p47phox-p22phox interaction involve multiple regulatory mechanisms. Phosphorylation of key serine residues (Ser304, Ser315, Ser320, and Ser328) in p47phox by protein kinase C isoforms initiates the conformational changes necessary for p22phox binding [3]. Specifically, Ser379 phosphorylation has been identified as a molecular switch that disrupts hydrogen bonds linking the C-terminal tail to the autoinhibitory region, allowing the SH3 domains to become accessible for p22phox binding [4] [5].
NOX2-IN-2's allosteric modulation appears to interfere with these binding dynamics by targeting the p47phox-p22phox interface. The compound's mechanism involves binding to specific residues within the groove of p47phox that normally accommodates p22phox, thereby preventing the formation of the essential protein-protein complex required for NOX2 activation [6]. This allosteric inhibition represents a sophisticated approach to NOX2 modulation, as it targets a regulatory interface rather than the catalytic center itself.
| Binding Parameter | Value | Assay Conditions | Reference |
|---|---|---|---|
| Ki (NOX2-IN-2) | 0.24 μM | p47phox-p22phox PPI assay | [1] |
| p47phox-p22phox Kd | ~2.2 nM | Cell-free reconstitution | [7] |
| Phosphorylation sites | Ser304, 315, 320, 328 | PKC-mediated | [3] |
| Critical switch residue | Ser379 | Molecular dynamics | [4] |
The thermodynamic characteristics of NOX2-IN-2's interaction with its target have been elucidated through comprehensive biophysical studies that reveal the energetic basis for its inhibitory potency. The compound's binding affinity demonstrates favorable thermodynamic parameters that contribute to its effectiveness as a NOX2 inhibitor.
Thermodynamic analysis of the NOX2 system reveals that electron transfer from NADPH to molecular oxygen involves multiple redox centers with distinct midpoint potentials. The NADPH/NADP+ couple has a standard redox potential of -320 mV, while the FAD/FADH2 couple exhibits a potential of -219 mV at pH 7.0 [8]. The sequential electron transfer through the inner and outer heme groups involves potentials of +245 mV and +260 mV, respectively, creating a thermodynamically favorable pathway for superoxide generation [8].
The thermodynamic framework governing NOX2 inhibition by NOX2-IN-2 involves several key considerations. The binding interaction between the inhibitor and the p47phox-p22phox interface must overcome the natural binding affinity of these proteins while maintaining sufficient residence time to achieve effective inhibition. The Ki value of 0.24 μM indicates a strong binding interaction that can effectively compete with the physiological protein-protein association.
Temperature-dependent studies have revealed that NOX2 activity follows Arrhenius kinetics with a Q10 value of 2.5, meaning that enzyme activity increases 2.5-fold for every 10°C temperature increase [8]. This temperature dependence affects both the intrinsic catalytic activity and the binding dynamics of regulatory proteins, including the interaction targeted by NOX2-IN-2.
The pH dependence of NOX2 activity exhibits a bimodal behavior with optimal activity at pH 7.0-7.4 [8]. This pH sensitivity reflects the protonation states of critical residues involved in electron transfer and protein-protein interactions. NOX2-IN-2's binding affinity may be influenced by these pH-dependent conformational changes, although specific pH-activity relationships for the inhibitor have not been extensively characterized.
| Thermodynamic Parameter | Value | Conditions | Significance |
|---|---|---|---|
| NADPH/NADP+ E° | -320 mV | pH 7.0, 298K | Electron donor potential |
| FAD/FADH2 E° | -219 mV | pH 7.0, 298K | Intermediate redox couple |
| Inner heme E° | +245 mV | pH 7.0, 298K | Electron transfer chain |
| Outer heme E° | +260 mV | pH 7.0, 298K | Oxygen reduction site |
| Q10 factor | 2.5 | Temperature coefficient | Activity temperature dependence |
| pH optimum | 7.0-7.4 | Physiological range | Optimal activity window |
The kinetic profile of ROS suppression by NOX2-IN-2 demonstrates the compound's effectiveness in blocking superoxide production through its targeted inhibition of the p47phox-p22phox interaction. Kinetic analysis reveals that NOX2-IN-2 inhibits ROS production derived from NOX2 in cellular systems, with measurable effects on both the rate and extent of superoxide generation [1].
The baseline kinetic parameters of NOX2-mediated ROS production provide the foundation for understanding inhibitor effectiveness. In permeabilized neutrophils, the apparent Km for NADPH ranges from 3.9 to 7.3 μM, while in isolated membrane preparations, these values can be 10-50 fold higher [8]. The Km for oxygen is approximately 50 μM under saturated NADPH conditions [8]. These kinetic parameters establish the enzymatic framework within which NOX2-IN-2 exerts its inhibitory effects.
The mechanism of ROS suppression by NOX2-IN-2 involves competitive inhibition of the p47phox-p22phox binding interaction, which prevents the assembly of the active NOX2 complex. This upstream inhibition effectively blocks the entire electron transfer cascade, resulting in comprehensive suppression of superoxide production. The compound's selectivity for the p47phox-p22phox interface ensures that inhibition occurs at the regulatory level rather than interfering with the catalytic mechanism directly.
Kinetic studies demonstrate that NOX2-IN-2 produces concentration-dependent inhibition of ROS production, with complete suppression achievable at appropriate concentrations [1]. The time course of inhibition reflects the binding kinetics of the compound to its target interface, with rapid onset of inhibitory effects corresponding to the disruption of protein-protein interactions essential for NOX2 activation.
The sequential electron transfer pathway in NOX2 involves multiple steps: NADPH oxidation at the cytoplasmic dehydrogenase domain, electron transfer to FAD, sequential reduction of inner and outer heme groups, and finally superoxide generation at the extracellular oxygen reduction center [9]. NOX2-IN-2's inhibition of the p47phox-p22phox interaction prevents the conformational changes necessary for efficient electron transfer between these redox centers, resulting in comprehensive ROS suppression.
Comparative kinetic analysis with other NOX2 inhibitors reveals that NOX2-IN-2's mechanism of action provides several advantages. Unlike general antioxidants such as apocynin, which can have non-specific effects, NOX2-IN-2's targeted approach to protein-protein interaction inhibition provides selective NOX2 suppression without interfering with other oxidative processes [10]. The compound's Ki value of 0.24 μM compares favorably with other reported NOX2 inhibitors, positioning it as a highly potent and selective inhibitor of NOX2-mediated ROS production.
| Kinetic Parameter | Control (No Inhibitor) | NOX2-IN-2 Treatment | Inhibition Efficiency |
|---|---|---|---|
| Initial ROS production rate | 100% | Concentration-dependent | Up to >95% |
| Km NADPH (cell-based) | 3.9-7.3 μM | Not significantly altered | N/A |
| Km O2 | ~50 μM | Not significantly altered | N/A |
| Maximum ROS production | 100% | Significantly reduced | Dose-dependent |
| Time to peak ROS | Normal kinetics | Delayed/prevented | Rapid onset |
| Selectivity index | N/A | p47phox-p22phox specific | High selectivity |